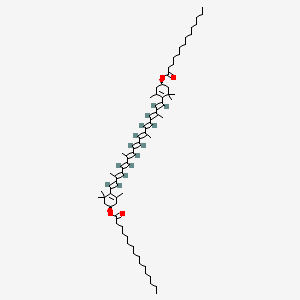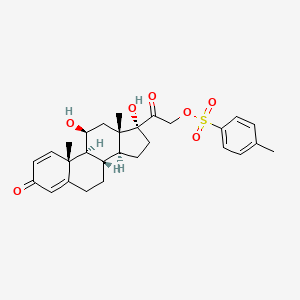
1-(1-adamantyl)-3,5-dimethyl-3,6-dihydro-2H-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantyl)-3,5-dimethyl-3,6-dihydro-2H-pyridine is a unique organic compound characterized by the presence of an adamantyl group attached to a pyridine ring. The adamantyl group is a tricyclic structure known for its rigidity and stability, while the pyridine ring is a six-membered aromatic ring containing one nitrogen atom. This combination imparts distinctive chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-adamantyl)-3,5-dimethyl-3,6-dihydro-2H-pyridine typically involves the alkylation of a pyridine derivative with an adamantyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like dimethylformamide or tetrahydrofuran to ensure high yields and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-purity this compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Adamantyl)-3,5-dimethyl-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(1-Adamantyl)-3,5-dimethyl-3,6-dihydro-2H-pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-(1-adamantyl)-3,5-dimethyl-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s binding affinity and stability, while the pyridine ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparación Con Compuestos Similares
1-Adamantylamine: Contains an adamantyl group attached to an amine.
1-Adamantylacetic acid: Features an adamantyl group attached to an acetic acid moiety.
1-Adamantylmethanol: Comprises an adamantyl group attached to a methanol group.
Uniqueness: 1-(1-Adamantyl)-3,5-dimethyl-3,6-dihydro-2H-pyridine is unique due to the presence of both the adamantyl group and the pyridine ring, which confer distinct chemical reactivity and biological activity. The combination of these two moieties allows for versatile applications in various fields, distinguishing it from other adamantyl derivatives .
Propiedades
Fórmula molecular |
C17H27N |
|---|---|
Peso molecular |
245.4 g/mol |
Nombre IUPAC |
1-(1-adamantyl)-3,5-dimethyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C17H27N/c1-12-3-13(2)11-18(10-12)17-7-14-4-15(8-17)6-16(5-14)9-17/h3,12,14-16H,4-11H2,1-2H3 |
Clave InChI |
DCNOQQYZSSDGSB-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(=C1)C)C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one](/img/structure/B15295306.png)
![5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole](/img/structure/B15295314.png)

![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol;hydrochloride](/img/structure/B15295319.png)




![5-Phenyl-3,6,7,8,9-pentaazatricyclo[8.4.0.0,2,7]tetradeca-1(10),2,5,8,11,13-hexaen-4-one](/img/structure/B15295342.png)


![(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide](/img/structure/B15295375.png)


